molecular formula C22H20N4O3S B2647117 3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-42-5

3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2647117
CAS No.: 445267-42-5
M. Wt: 420.49
InChI Key: FIHCXOAWRHYRLU-UHFFFAOYSA-N
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Description

Background and Significance of Thienopyridine Derivatives

Thienopyridines are fused heterocyclic systems combining thiophene and pyridine rings, enabling selective interactions with biological targets. Historically, their development focused on antiplatelet agents such as clopidogrel and ticlopidine, which irreversibly inhibit the P2Y12 adenosine diphosphate receptor to prevent thrombotic events. Beyond cardiovascular applications, recent studies highlight their role in oncology, where derivatives inhibit kinases (e.g., c-Met, Jak2) and tubulin polymerization, disrupting cancer cell proliferation and metastasis. The structural flexibility of thienopyridines allows modular substitutions, facilitating optimization for target selectivity and pharmacokinetic properties.

Chemical and Structural Overview of 3-Amino-N-(3,5-Dimethoxybenzyl)-6-(4-Pyridinyl)Thieno[2,3-b]Pyridine-2-Carboxamide

This compound (PubChem CID: 1086316) features a thieno[2,3-b]pyridine core substituted with:

  • A 3-amino group at position 2
  • A 4-pyridinyl moiety at position 6
  • A 3,5-dimethoxybenzyl carboxamide group at position 2

Table 1: Molecular Properties

Property Value
Molecular Formula C22H20N4O3S
Molecular Weight 420.5 g/mol
Key Substituents 3-Amino, 4-pyridinyl, 3,5-dimethoxybenzyl
IUPAC Name 3-Amino-N-[(3,5-dimethoxyphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide

The thieno[2,3-b]pyridine scaffold provides a planar aromatic system conducive to π-π stacking with enzyme active sites, while the 4-pyridinyl and dimethoxybenzyl groups enhance solubility and target affinity. Computational docking studies suggest that the 3-amino group forms hydrogen bonds with residues like His356 and Glu341 in phosphoinositide-specific phospholipase C-γ (PLC-γ), a target implicated in cancer cell motility.

Rationale for Academic Research Focus

Academic interest in this compound stems from its dual potential as a kinase inhibitor and microtubule disruptor. Preclinical studies demonstrate nanomolar inhibitory activity against triple-negative breast cancer (TNBC) cells (IC50 = 0.005 μM for A549 cells), attributed to its ability to:

  • Inhibit c-Met kinase : A receptor tyrosine kinase overexpressed in carcinomas, driving proliferation and invasion.
  • Bind PLC-γ : Disrupting intracellular signaling pathways critical for cell migration.
  • Target tubulin : Inducing G2/M phase arrest and apoptosis by preventing microtubule assembly.

Table 2: Biological Activity Profile

Assay Result Citation
A549 cell proliferation IC50 = 0.005 μM
PLC-γ inhibition Docking score = -9.8 kcal/mol
Tubulin polymerization IC50 = 2.505 μM

The compound’s hybrid structure merges features of known anticancer agents (e.g., taxanes’ tubulin targeting and kinase inhibitors’ enzymatic modulation), offering a multifunctional approach to overcoming drug resistance. Ongoing research prioritizes structural analogs to refine selectivity and oral bioavailability, addressing challenges in translating in vitro efficacy to in vivo models.

Properties

IUPAC Name

3-amino-N-[(3,5-dimethoxyphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-28-15-9-13(10-16(11-15)29-2)12-25-21(27)20-19(23)17-3-4-18(26-22(17)30-20)14-5-7-24-8-6-14/h3-11H,12,23H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHCXOAWRHYRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-b]pyridine core, followed by functionalization to introduce the amino, pyridinyl, and carboxamide groups.

    Formation of Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones under basic conditions.

    Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or primary amines.

    Functionalization with 3,5-Dimethoxybenzyl and 4-Pyridinyl Groups: These groups can be attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

    Formation of Carboxamide Group: The carboxamide group is typically introduced through amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyridinyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, boronic acids, halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Research indicates that thieno[2,3-b]pyridine derivatives exhibit significant antitumor properties. A study demonstrated that certain analogs could inhibit the growth of colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines by over 85% through mechanisms involving microtubule assembly inhibition and interaction with specific receptors such as PI-PLC .

Table 1: Antitumor Activity of Thieno[2,3-b]pyridine Derivatives

Compound IDCell LineInhibition (%)
4hHCT116>85
5aMDA-MB-231>85
5hHCT116>85

Antibacterial and Antiviral Properties

Thieno[2,3-b]pyridine derivatives have shown promising antibacterial and antiviral activities. They are being explored for their efficacy against various pathogens due to their ability to disrupt bacterial cell wall synthesis and inhibit viral replication mechanisms. This broad-spectrum activity positions them as potential candidates for developing new antimicrobial agents .

CNS Disorders Treatment

The compound's potential in treating central nervous system disorders is notable. Some thieno[2,3-b]pyridine derivatives have been identified as non-nucleoside A1 agonists, which may be beneficial in managing pharmaco-resistant epilepsy. Their ability to modulate adenosine receptors provides a pathway for therapeutic interventions in neurological conditions .

Anti-inflammatory Effects

Thieno[2,3-b]pyridines are also recognized for their anti-inflammatory properties. Studies have indicated that these compounds can reduce inflammation markers in vitro and in vivo, making them candidates for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of 3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide involves multi-step organic reactions that often include the use of specific catalysts and reagents to achieve high yields and purity. The structure-activity relationship (SAR) studies have provided insights into how modifications on the thieno[2,3-b]pyridine scaffold can enhance biological activity. For instance, substituents on the phenyl ring significantly influence the compound's potency against various biological targets .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Electron-rich substituentsIncreased antitumor activity
Halogen substitutionsEnhanced antibacterial properties

Case Study 1: Antitumor Efficacy

A series of experiments conducted on various thieno[2,3-b]pyridine derivatives revealed that compounds with specific substitutions exhibited remarkable efficacy against cancer cell lines. The study utilized thymidine incorporation assays to quantify cell proliferation and established a correlation between structural modifications and biological outcomes.

Case Study 2: CNS Applications

In a pharmacological study focusing on epilepsy treatment, several thieno[2,3-b]pyridine derivatives were evaluated for their agonistic effects on adenosine receptors. The results indicated that certain compounds could significantly reduce seizure frequency in animal models.

Mechanism of Action

The mechanism by which 3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 compares the target compound with structurally analogous derivatives:

Compound Name & ID (Evidence Source) Substituents (Position) Melting Point (°C) Molecular Weight Key Physical Features
Target Compound 3,5-dimethoxybenzyl (N-amide), 4-pyridinyl (6) N/A N/A Likely moderate solubility due to methoxy groups
3d 4-(benzyloxy) 216–221 299 (+0.12H₂O) White powder, stable crystalline form
3e 4-(cyclohexyloxy) 206–208 291 (+0.36H₂O) White powder, hygroscopic
FDI-6 4-(4-fluorophenyl), 6-(thiophen-2-yl) N/A 505.5 Potent Epac1 inhibitor, anti-hypertrophic
Compound 3 4-(4-fluoro-2-nitrophenyl) N/A N/A Enhanced FoxM1 inhibition due to nitro group

Key Observations :

  • Substituent Effects: Alkoxy groups (e.g., benzyloxy in 3d ) increase molecular weight and may reduce solubility compared to the target compound’s methoxybenzyl group.
  • Physical Stability : Derivatives with cyclohexyloxy (3e) or HCl adducts (3g ) exhibit lower melting points, suggesting reduced thermal stability compared to the target compound’s likely profile.

Biological Activity

The compound 3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a member of the thieno[2,3-b]pyridine family, which has garnered attention for its potential biological activities, particularly in oncology and infectious diseases. This article synthesizes research findings regarding its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Research indicates that thieno[2,3-b]pyridines, including the compound , exert their biological effects primarily through the inhibition of phosphoinositide phospholipase C (PI-PLC) . This enzyme plays a critical role in cell signaling pathways associated with cancer cell proliferation and survival. Inhibition of PI-PLC leads to notable morphological changes in cancer cells, such as membrane blebbing and altered growth patterns, which are indicative of cytotoxic effects .

Efficacy in Cell Lines

The compound has been evaluated for its anti-proliferative effects against several cancer cell lines:

  • Triple-Negative Breast Cancer (MDA-MB-231) : The compound exhibited significant growth inhibition, with studies reporting over 85% reduction in cell viability at specific concentrations .
  • Colorectal Cancer (HCT116) : Similar results were observed, with effective dose-response relationships established through 3H thymidine incorporation assays .

Summary of Biological Activity Findings

Cell Line IC50 (µM) Growth Inhibition (%) Mechanism
MDA-MB-231<1>85%PI-PLC inhibition
HCT116<1>85%PI-PLC inhibition

Cytotoxicity and Selectivity

In addition to its anti-proliferative effects on cancer cells, the compound has been assessed for cytotoxicity against normal cell lines. Results indicate a favorable selectivity index, suggesting that it may preferentially target malignant cells while sparing healthy tissues .

Case Study 1: Thieno[2,3-b]pyridine Analogues

A study conducted on various thieno[2,3-b]pyridine derivatives highlighted the structural modifications that enhance anti-cancer activity. Specifically, the introduction of different substituents on the pyridine ring was found to significantly influence potency. The compound's structure allows for diverse modifications that can optimize its pharmacological profile .

Case Study 2: In Vivo Efficacy

Although most studies focus on in vitro results, preliminary in vivo assessments have indicated promising results regarding the pharmacokinetics and bioavailability of thieno[2,3-b]pyridine derivatives. Animal models demonstrated effective tumor reduction following administration of these compounds at specific dosages .

Q & A

Basic Research Questions

What are typical synthetic routes for preparing thieno[2,3-b]pyridine derivatives, and how can they be adapted for this compound?

Thieno[2,3-b]pyridine scaffolds are often synthesized via tandem reactions like Knoevenagel-Michael-intramolecular condensation sequences. For example, 6-allylsulfanyl derivatives are synthesized by regioselective alkylation at sulfur atoms under controlled conditions . Adapting this for the target compound would require substituting appropriate benzyl and pyridinyl precursors. Key steps include:

  • Condensation : Reacting aminothiophene derivatives with substituted aldehydes/ketones.
  • Cyclization : Using chloroacetic acid or similar agents in acetic anhydride/acetic acid mixtures .
  • Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradients) for isolating intermediates .

How is the crystal structure of related thieno[2,3-b]pyridine derivatives characterized, and what insights does this provide?

X-ray crystallography reveals planar thieno[2,3-b]pyridine systems with dihedral angles <5° between fused rings, stabilized by intramolecular N–H⋯O hydrogen bonds . For example:

  • Unit cell parameters : Space group P2₁/c, a = 25.8238(8) Å, b = 9.1634(2) Å, c = 14.8366(5) Å .
  • Hydrogen bonding : Intermolecular C–H⋯O interactions form chains parallel to the [100] axis .
    These structural features inform solubility, stacking interactions, and potential bioactivity.

What spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies NH (3296–3463 cm⁻¹), CN (2215 cm⁻¹), and carbonyl (1731 cm⁻¹) groups .
  • NMR : ¹H NMR distinguishes aromatic protons (δ 6.5–8.0 ppm) and methyl/methoxy groups (δ 2.2–3.9 ppm). ¹³C NMR confirms sp² carbons (δ 110–160 ppm) and carbonyls (δ 165–175 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 386 [M⁺] for C₂₀H₁₀N₄O₃S) validate molecular formulas .

Advanced Research Questions

How can regioselective functionalization challenges in thieno[2,3-b]pyridine synthesis be addressed?

Regioselectivity issues arise during alkylation or sulfonation due to competing reactive sites. Strategies include:

  • Directed metalation : Using directing groups (e.g., amides) to control substitution positions.
  • Temperature modulation : Lower temperatures favor kinetic control, as seen in the alkylation of 6-aminothienopyridines at sulfur over nitrogen .
  • Protecting groups : Boc (tert-butoxycarbonyl) protection of amines prevents unwanted side reactions during carboxylation .

How do structural modifications (e.g., methoxy vs. trifluoromethyl groups) impact bioactivity?

  • Electron-withdrawing groups (e.g., CF₃ at C4) enhance metabolic stability and binding to hydrophobic enzyme pockets, as seen in antiplasmodial thieno[2,3-b]pyridines .
  • Methoxy groups (e.g., 3,5-dimethoxybenzyl) improve solubility but may reduce membrane permeability due to increased polarity .
  • Pyridinyl substituents at C6 enable π-π stacking with target proteins, critical for kinase inhibition .

How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies in splitting patterns may arise from dynamic processes (e.g., tautomerism). Solutions include:

  • Variable-temperature NMR : Freezing conformational changes at low temperatures clarifies splitting .
  • DEPT-135/HSQC experiments : Differentiate CH₂ and CH₃ groups in crowded regions (δ 2.0–4.0 ppm) .
  • X-ray validation : Correlate crystallographic data with spectral assignments to resolve ambiguities .

What methodologies optimize yield in multi-step syntheses of this compound?

  • Stepwise monitoring : TLC or HPLC tracking identifies low-yield steps (e.g., cyclization vs. condensation).
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency, while ethanol/water mixtures enhance crystallization .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate heterocycle formation .

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